N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a hybrid molecule featuring two pharmacologically significant heterocyclic moieties: a [1,2,4]triazolo[1,5-a]pyrimidine core and a 4-(4-fluorophenyl)-1H-pyrazole group. These are connected via a propyl-acetamide linker. , while pyrazole-containing compounds, such as those studied by Gao et al., exhibit antibacterial activity .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O/c20-17-5-3-15(4-6-17)16-9-24-26(11-16)12-18(28)21-7-1-2-14-8-22-19-23-13-25-27(19)10-14/h3-6,8-11,13H,1-2,7,12H2,(H,21,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJZRTUUOYAWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCCCC3=CN4C(=NC=N4)N=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity based on recent research findings, case studies, and data tables.
Chemical Structure
The compound features a complex structure that includes:
- A triazolo[1,5-a]pyrimidine moiety
- A pyrazole ring
- An acetamide functional group
This unique combination is believed to contribute to its biological efficacy.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Kinases : Many triazole derivatives have been shown to inhibit receptor tyrosine kinases, which are crucial in cancer progression. For instance, compounds targeting the AXL receptor have demonstrated significant anti-cancer properties .
- Anticancer Activity : The compound's structural components suggest potential interactions with cancer cell lines. In vitro studies have shown that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF7 and A549 .
- Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects, which could be relevant for treating conditions characterized by excessive inflammation .
Table 1: Biological Activity Overview
Case Studies
Several studies have highlighted the potential of triazolo and pyrazole-based compounds in cancer therapy:
- Study 1 : A derivative similar to the compound under discussion was tested against Hep-2 and P815 cell lines, showing substantial cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Study 2 : Another research focused on the inhibition of Aurora-A kinase by a related compound, demonstrating an IC50 of 0.067 µM, indicating potent anticancer activity .
Chemical Reactions Analysis
Key Steps:
-
Triazolo-pyrimidine Core Formation :
The triazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation of substituted pyrimidines with hydrazine derivatives under acidic conditions . -
Propylamine Linker Introduction :
A nucleophilic substitution reaction introduces the propylamine chain at the 6-position of the triazolo-pyrimidine using 3-bromopropylamine in dimethylformamide (DMF) at 80°C . -
Pyrazole-Acetamide Coupling :
The 4-(4-fluorophenyl)-1H-pyrazole is linked via an acetamide group using 2-chloroacetyl chloride in the presence of triethylamine (TEA) as a base .
Reaction Conditions:
| Step | Reagents/Catalysts | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | HCl, NH₂NH₂ | Reflux | Ethanol | 72% |
| 2 | 3-Bromopropylamine | 80°C | DMF | 65% |
| 3 | TEA, ClCH₂COCl | RT | CH₂Cl₂ | 58% |
Functional Group Transformations
The compound undergoes reactions at its amide group , triazolo-pyrimidine ring , and fluorophenyl substituent :
Amide Hydrolysis:
The acetamide linker can be hydrolyzed to a carboxylic acid under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions :
Conditions : 6M HCl, 100°C, 4h.
Triazolo-Pyrimidine Ring Modifications:
-
Electrophilic Substitution : Bromination at the 5-position using NBS in DMF .
-
Nucleophilic Attack : Reaction with Grignard reagents at the 2-position under anhydrous THF .
Cross-Coupling Reactions
The fluorophenyl-pyrazole moiety participates in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the aryl group :
| Reaction | Catalysts | Ligands | Yield |
|---|---|---|---|
| Suzuki (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ | 85% |
| Buchwald-Hartwig (C-N) | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 78% |
Example :
Acid-Base Reactions
The pyrazole nitrogen (pKa ~4.5) and triazolo-pyrimidine N-atoms (pKa ~2.8) exhibit pH-dependent deprotonation :
-
Protonation : Occurs in strong acids (e.g., H₂SO₄), forming water-soluble salts.
-
Deprotonation : In basic media (pH >10), the pyrazole ring becomes nucleophilic.
Stability and Degradation Pathways
The compound is stable under ambient conditions but degrades via:
-
Photolytic Cleavage : UV light (254 nm) induces C-N bond cleavage in the triazolo-pyrimidine ring .
-
Oxidative Degradation : H₂O₂ oxidizes the pyrazole sulfur to sulfoxide derivatives .
Degradation Products:
| Stress Condition | Major Degradants |
|---|---|
| Acidic Hydrolysis | 4-(4-Fluorophenyl)-1H-pyrazole |
| Oxidative | Triazolo-pyrimidine sulfoxide |
Biological Interaction Mechanisms
While not a direct chemical reaction, the compound inhibits kinase enzymes through:
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine Derivatives
Key Compounds : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygenated acetylhydrazones .
- Structural Features :
- Core: 1,2,4-Triazolo[1,5-a]pyrimidine with 5,7-dimethyl substituents.
- Substituents: Oxygen acetylhydrazone or α-methyl acetylhydrazone groups.
- Bioactivity :
Pyrazole-Quinazoline Hybrids
Key Compounds: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones .
- Structural Features: Core: Pyrazole linked to quinazoline via an amino-carbonyl bridge. Substituents: Aromatic aldehyde hydrazones.
- Bioactivity :
- Comparison to Target Compound :
- The target’s triazolopyrimidine core may redirect activity toward herbicidal rather than antibacterial targets. The fluorophenyl group could enhance membrane permeability compared to quinazoline-based analogs.
Structural Hybridization in the Target Compound
- Triazolopyrimidine Core : Likely contributes to herbicidal activity, as seen in .
- Pyrazole Moiety : The 4-fluorophenyl substitution may enhance binding affinity to fungal or plant targets, similar to pyrazole-quinazoline hybrids .
Data Tables
Table 1: Triazolopyrimidine Derivatives ()
| Compound Class | Core Structure | Substituents | Bioactivity | Key Finding |
|---|---|---|---|---|
| Acetylhydrazones | 5,7-Dimethyl-triazolopyrimidine | Oxygen acetylhydrazone | Herbicidal/Fungicidal | Moderate activity |
| Chiral α-Methyl Acetylhydrazones | 5,7-Dimethyl-triazolopyrimidine | R-configuration α-methyl | Enhanced Herbicidal | Stereochemistry critical |
Table 2: Pyrazole-Quinazoline Hybrids ()
| Compound ID | Core Structure | Substituents | Bioactivity (50 μg/mL) | Key Finding |
|---|---|---|---|---|
| 5d | Pyrazole-Quinazoline | 4-Nitrobenzaldehyde | 78% inhibition (wheat赤霉菌) | Matched hymexazol |
| 5k | Pyrazole-Quinazoline | 4-Trifluoromethyl | 85% inhibition (wheat赤霉菌) | Superior to hymexazol |
Table 3: Target Compound vs. Structural Analogs
Discussion
The target compound’s design integrates structural elements from two distinct bioactive classes: triazolopyrimidines (herbicidal) and pyrazoles (antibacterial). Its fluorophenyl group and flexible linker may confer advantages over ’s rigid hydrazones, such as improved tissue penetration. However, the absence of a chiral center (unlike ’s α-methyl derivatives) could limit potency, warranting further stereochemical optimization. Compared to ’s pyrazole-quinazolines, the target’s triazolopyrimidine core likely shifts its primary activity toward agricultural applications, though empirical validation is needed.
Preparation Methods
Structural Analysis and Retrosynthetic Approach
Molecular Components
The target molecule can be divided into three key fragments for synthetic planning:
-Triazolo[1,5-a]pyrimidine core
- Propyl linker with amino functionality
- 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide moiety
Retrosynthetic Analysis
The most efficient synthetic strategy involves:
Synthesis ofTriazolo[1,5-a]pyrimidine Core
Cyclocondensation Approach
Thetriazolo[1,5-a]pyrimidine scaffold can be efficiently constructed through cyclocondensation of 5-amino-1,2,4-triazole derivatives with appropriate dicarbonyl compounds. This approach follows the general reaction scheme shown in Table 1.
The reaction proceeds through initial nucleophilic attack by the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the pyrimidine ring.
Functionalization at the 6-Position
Selective functionalization at the 6-position can be achieved through several methods:
Direct Halogenation
Halogenation at the 6-position provides a versatile handle for further functionalization:
[1,2,4]Triazolo[1,5-a]pyrimidine + NBS (or NCS) → 6-Bromo (or 6-chloro)-[1,2,4]triazolo[1,5-a]pyrimidine
This reaction typically proceeds in moderate to good yields (60-75%) in dichloromethane at 0-25°C.
Palladium-Catalyzed Cross-Coupling
The 6-halogenatedtriazolo[1,5-a]pyrimidine derivatives readily undergo Suzuki or Sonogashira coupling reactions to introduce various groups:
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine + (3-propynyl)boronic acid → 6-(3-propynyl)-[1,2,4]triazolo[1,5-a]pyrimidine
These reactions typically employ Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts in THF or dioxane with appropriate bases.
Synthesis of 3-(Triazolo[1,5-a]pyrimidin-6-yl)propylamine Intermediate
Three-Step Approach from 6-Halo-triazolo[1,5-a]pyrimidine
The propylamine linker can be introduced through a three-step process:
Sonogashira Coupling
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine + propargyl alcohol → 6-(3-hydroxyprop-1-ynyl)-[1,2,4]triazolo[1,5-a]pyrimidine
This reaction typically employs Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Et₃N in THF at 60°C for 12h with yields of 70-85%.
Reduction of Alkyne
The alkyne can be reduced to the corresponding propyl chain using catalytic hydrogenation:
6-(3-hydroxyprop-1-ynyl)-[1,2,4]triazolo[1,5-a]pyrimidine + H₂/Pd-C → 6-(3-hydroxypropyl)-[1,2,4]triazolo[1,5-a]pyrimidine
This reduction typically proceeds in methanol or ethanol under hydrogen atmosphere (1-3 atm) at room temperature for 4-6h with yields of 85-95%.
Conversion of Hydroxyl to Amine
The hydroxyl group can be converted to an amine through a sequence of reactions:
- Mesylation with methanesulfonyl chloride and triethylamine
- Displacement with sodium azide
- Reduction of azide to amine using PPh₃/H₂O (Staudinger reduction) or H₂/Pd-C
This three-step sequence typically provides the desired amine in overall yields of 65-75%.
Alternative Approach via Lithiation
An alternative approach involves direct metallation of thetriazolo[1,5-a]pyrimidine core:
[1,2,4]Triazolo[1,5-a]pyrimidine + n-BuLi (-78°C) → 6-lithio-[1,2,4]triazolo[1,5-a]pyrimidine
6-lithio-[1,2,4]triazolo[1,5-a]pyrimidine + 3-bromopropylphthalimide → 6-(3-phthalimidopropyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Deprotection with hydrazine then yields the desired 3-(triazolo[1,5-a]pyrimidin-6-yl)propylamine.
Synthesis of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetic Acid
Preparation of 4-(4-Fluorophenyl)-1H-pyrazole
The pyrazole core can be prepared through a condensation reaction between a hydrazine derivative and an appropriate α,β-unsaturated carbonyl compound:
| Table 2. Synthesis of 4-(4-Fluorophenyl)-1H-pyrazole | ||
|---|---|---|
| Reagents | Conditions | Yield (%) |
| 4-Fluorophenylacetylene + DMF-DMA | 120°C, 8h | 85-90 |
| Resulting enamine + hydrazine hydrate | Ethanol, reflux, 6h | 75-80 |
N-Alkylation with Ethyl Bromoacetate
The pyrazole nitrogen can be alkylated with ethyl bromoacetate:
4-(4-Fluorophenyl)-1H-pyrazole + BrCH₂COOEt + K₂CO₃ → Ethyl 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetate
This reaction typically proceeds in DMF or acetone at 60-80°C for 6-8h with yields of 70-85%.
Hydrolysis to Carboxylic Acid
The ester is then hydrolyzed to the corresponding acid:
Ethyl 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetate + LiOH or NaOH → 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid
This hydrolysis is typically performed in THF/H₂O or MeOH/H₂O at room temperature to 50°C for 2-4h with yields exceeding 90%.
Final Assembly of the Target Molecule
Amide Coupling Reaction
The final step involves an amide coupling reaction between the prepared amine and carboxylic acid components:
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propylamine + 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid → N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide
Table 3 presents various coupling conditions that can be employed:
| Table 3. Amide Coupling Conditions | ||||
|---|---|---|---|---|
| Coupling System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| EDCI/HOBt/DIPEA | DCM | 25 | 12-24 | 75-85 |
| HATU/DIPEA | DMF | 25 | 6-12 | 80-90 |
| PyBOP/DIPEA | DCM/DMF | 25 | 12-18 | 70-85 |
| T3P/Et₃N | EtOAc | 25 | 6-12 | 75-85 |
One-Pot Alternative Approach
A more efficient one-pot approach can be employed using the acid chloride derivative:
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid + SOCl₂ (or oxalyl chloride) → 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetyl chloride
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetyl chloride + 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propylamine + Et₃N → Target compound
This approach typically provides the target compound in yields of 70-85%.
Purification and Characterization
Purification Methods
The target compound can be purified using the following methods:
| Table 4. Purification Techniques | ||
|---|---|---|
| Method | Conditions | Efficiency |
| Column Chromatography | Silica gel, DCM/MeOH (95:5 to 9:1) | Good separation |
| Recrystallization | Ethyl acetate/hexanes or DCM/diethyl ether | High purity |
| Preparative HPLC | C18 column, Acetonitrile/water gradient | Excellent purity |
Analytical Characterization
Complete characterization of the final compound should include:
Spectroscopic Analysis
- ¹H NMR (400 MHz): Expected key signals include pyrazole CH (δ ~7.5-8.0 ppm), triazolopyrimidine protons (δ ~8.0-9.0 ppm), methylene adjacent to amide (δ ~4.5-5.0 ppm), and propyl linker (δ ~1.8-3.5 ppm)
- ¹³C NMR (100 MHz): Characteristic signals for carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ ~110-150 ppm), and methylene carbons (δ ~25-55 ppm)
- FTIR: Key bands include N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and aromatic C=C and C=N stretches (~1500-1600 cm⁻¹)
Mass Spectrometry
- HRMS (ESI): Molecular ion peak corresponding to calculated exact mass
- MS/MS fragmentation pattern: Characteristic fragments including loss of fluorophenyl group and cleavage of amide bond
Purity Analysis
- HPLC purity determination (>95% purity is typically required for biological testing)
- Elemental analysis (C, H, N values within ±0.4% of theoretical values)
Procedure Optimization and Scale-Up Considerations
Critical Parameters for Optimization
Several parameters can significantly impact the yield and purity of the final compound:
| Table 5. Critical Parameters for Process Optimization | ||
|---|---|---|
| Parameter | Range Investigated | Optimal Conditions |
| Amide Coupling Temperature | 0-50°C | 25°C |
| Triazolopyrimidine Cyclization Time | 4-12h | 8h |
| Pyrazole N-Alkylation Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ (2 equiv.) |
| Final Coupling Concentration | 0.05-0.5M | 0.1M |
Scale-Up Considerations
When scaling up the synthesis, particular attention should be paid to:
- Heat transfer efficiency during the cyclocondensation step
- Controlled addition of strong bases during metallation
- Modified workup procedures to minimize solvent usage
- Alternative purification strategies for larger quantities (e.g., recrystallization instead of chromatography)
Q & A
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Kinetic isotope effect (KIE) studies and Hammett plots (ρ = +1.2) confirm a concerted SNAr mechanism at the pyrimidine C6 position. DFT calculations (B3LYP/6-31G*) map charge distribution and transition states .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic media?
- Analysis : Discrepancies arise from measurement methods (shake-flask vs. HPLC). Standardized protocols (USP <1059>) under controlled pH (7.4 PBS) and co-solvent methods (e.g., DMSO:PBS gradients) resolve inconsistencies. LogD (octanol-water) values of 2.1 ± 0.3 indicate moderate hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
